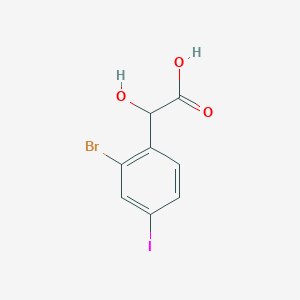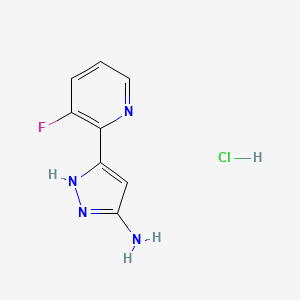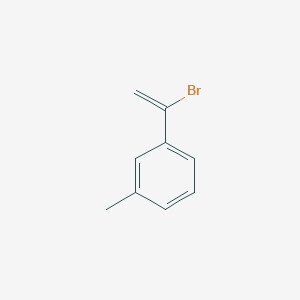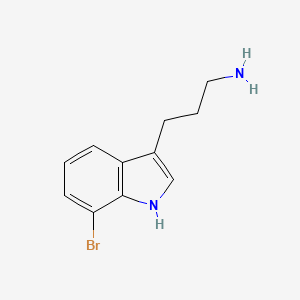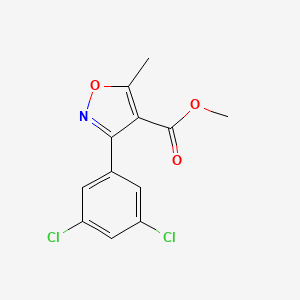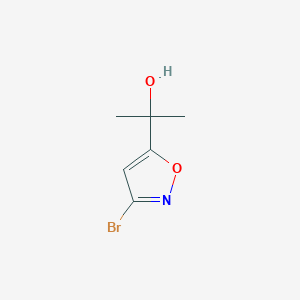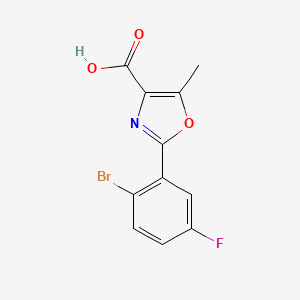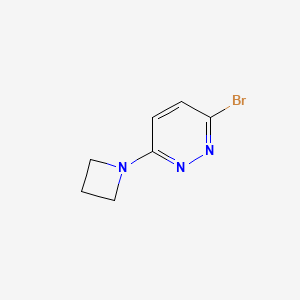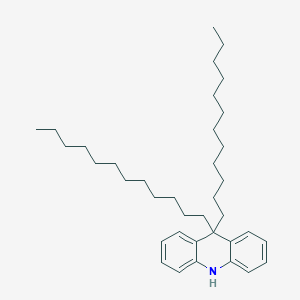![molecular formula C12H13BrN2O2 B13703478 Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate](/img/structure/B13703478.png)
Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate is an organic compound with the molecular formula C12H13BrN2O2 It is a derivative of propanoic acid and features a bromo and cyano-substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate typically involves the reaction of 2-bromo-4-cyanoaniline with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using batch or continuous flow reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions, although specific conditions for such reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Various oxidizing agents, depending on the desired product.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: Amino derivatives.
Oxidation: Oxidized derivatives, potentially including carboxylic acids or aldehydes.
Aplicaciones Científicas De Investigación
Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate is not well-documented. its reactivity can be attributed to the presence of the bromo and cyano groups, which can participate in various chemical reactions. The compound may interact with molecular targets through nucleophilic substitution or other reaction mechanisms, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-amino-3-(4-cyanophenyl)propanoate
- Ethyl 3-amino-3-(2-methylphenyl)propanoate
- Ethyl 3-[(3-chlorobenzyl)amino]propanoate
Uniqueness
Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate is unique due to the presence of both bromo and cyano groups on the phenyl ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in chemical synthesis and research.
Propiedades
Fórmula molecular |
C12H13BrN2O2 |
|---|---|
Peso molecular |
297.15 g/mol |
Nombre IUPAC |
ethyl 3-(2-bromo-4-cyanoanilino)propanoate |
InChI |
InChI=1S/C12H13BrN2O2/c1-2-17-12(16)5-6-15-11-4-3-9(8-14)7-10(11)13/h3-4,7,15H,2,5-6H2,1H3 |
Clave InChI |
XKNGTIBYLSCBEW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCNC1=C(C=C(C=C1)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


